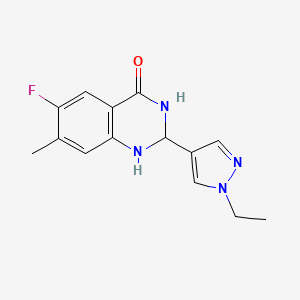![molecular formula C15H24N4O B7591575 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)
3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one, also known as BPPD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPPD is a spirocyclic compound that contains a pyrazole ring and a diazaspirodecane ring system. It has been synthesized using various methods and has been studied for its mechanism of action and potential biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one is not fully understood, but it is thought to act on the GABAergic system in the brain. 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one has been shown to increase the activity of GABA receptors, which are known to have an inhibitory effect on the nervous system. This may explain its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one in lab experiments is its potential as a therapeutic agent for anxiety and depression disorders. Its anxiolytic and antidepressant-like effects make it a promising candidate for further research in this area. However, one limitation of using 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are a number of potential future directions for research on 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one. One area of interest is its potential as a therapeutic agent for anxiety and depression disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine the extent of its neuroprotective effects and its potential as a therapeutic agent in these diseases.
合成方法
3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one has been synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 1,3-diaminopropane, 1-bromo-3-butane, and 1H-pyrazole-5-carboxaldehyde in the presence of a catalyst. The multi-step synthesis method involves the reaction of 1,3-diaminopropane with 1-bromo-3-butane to form a diammonium salt, which is then reacted with 1H-pyrazole-5-carboxaldehyde to form 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one.
科学研究应用
3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression disorders. 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one has also been studied for its potential neuroprotective effects, with some studies suggesting that it may have a protective effect against oxidative stress and neuroinflammation.
属性
IUPAC Name |
3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-2-3-11-19-13(12-7-10-16-18-12)17-15(14(19)20)8-5-4-6-9-15/h7,10,13,17H,2-6,8-9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSUXRYOXBWDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(NC2(C1=O)CCCCC2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)



![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)
![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
